molecular formula C10H13NO3 B14114706 N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine

N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B14114706
M. Wt: 195.21 g/mol
InChI Key: IMUTXONCNANTKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 4-ethoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride . The reaction typically takes place in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-methoxybenzaldehyde oxime: A closely related compound with similar chemical properties.

    N-[(4-chlorophenyl)methylidene]hydroxylamine: Another hydroxylamine derivative with different substituents on the aromatic ring.

    N-[(4-methoxyphenyl)methylidene]hydroxylamine: A compound with a methoxy group instead of an ethoxy group.

Uniqueness

N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO3/c1-3-14-9-5-4-8(7-11-12)6-10(9)13-2/h4-7,12H,3H2,1-2H3

InChI Key

IMUTXONCNANTKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NO)OC

Origin of Product

United States

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